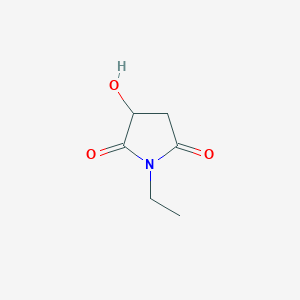

1-ethyl-3-hydroxy-2,5-pyrrolidinedione

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-ethyl-3-hydroxypyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-2-7-5(9)3-4(8)6(7)10/h4,8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLQFPWUYWKWMJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC(C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501028008 | |

| Record name | 1-Ethyl-3-hydroxypyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63467-80-1 | |

| Record name | NSC151103 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Ethyl-3-hydroxypyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity and Pharmacological Potential of 1 Ethyl 3 Hydroxy 2,5 Pyrrolidinedione and Its Analogues

Antimicrobial Efficacy

The urgent need for new antimicrobial agents to combat rising drug resistance has spurred investigation into novel chemical scaffolds like pyrrolidinedione. nih.gov Derivatives of this core have been synthesized and evaluated for their ability to counter bacterial and fungal pathogens, as well as their capacity to disrupt microbial biofilms, which are a major factor in persistent infections. nih.govrsc.org

The pyrrolidinedione ring system is a key feature of a class of natural products with antibiotic properties. nih.gov For instance, the pseudopeptide pyrrolidinedione natural products moiramide B and andrimid (B1212256) are known to target and inhibit bacterial fatty acid biosynthesis, representing a novel mode of action. nih.govresearchgate.net Structure-activity relationship (SAR) studies on these natural products have indicated that while the fatty acid side chain can be varied to optimize physicochemical properties, the pyrrolidinedione group is crucial for binding to the target. nih.gov

Synthetic pyrrolidinedione derivatives have shown promising activity against a range of bacteria. Research has demonstrated that these compounds can be effective against Gram-positive pathogens, including Staphylococcus aureus and its methicillin-resistant strains (MRSA), as well as Staphylococcus epidermidis. nih.gov Certain analogues have displayed antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 8 μg/mL against these strains. nih.gov In the context of oral health, some derivatives have exhibited significant antimicrobial effects on Streptococcus mutans, a key bacterium in the formation of dental caries, with activity comparable to the oral antiseptic chlorhexidine. nih.govresearchgate.net

Further studies have explored the impact of different substitutions on the pyrrolidinedione core. For example, combining the pyrrolidinedione structure with thiazole (B1198619) has led to the development of compounds with selective activity against Gram-positive bacteria. biointerfaceresearch.com Another study found that introducing an alkyl chain of 5 or 6 carbons to the nitrogen of the 2,3-pyrrolidinedione ring maintained antimicrobial activity comparable to lead compounds. nih.gov

Antibacterial Activity of Selected Pyrrolidinedione Derivatives

| Compound Type | Target Organism(s) | Observed Activity | Reference |

|---|---|---|---|

| Novel 2,3-pyrrolidinediones | S. aureus, S. epidermidis | MIC values of 2–8 μg/mL | nih.gov |

| Moiramide B / Andrimid | Bacteria | Inhibition of fatty acid biosynthesis | nih.gov |

| Substituted 2,3-pyrrolidinediones | Streptococcus mutans | Activity comparable to chlorhexidine | nih.gov |

| N-pentyl / N-hexyl 2,3-pyrrolidinediones | S. aureus | Retained antimicrobial activity comparable to lead compounds | nih.gov |

| Thiazole-pyrrolidine derivatives | Gram-positive bacteria (S. aureus, B. cereus) | Selective inhibition | biointerfaceresearch.com |

Beyond their antibacterial effects, pyrrolidinedione derivatives have demonstrated notable antifungal properties. nih.gov Research has shown that certain analogues are active against Candida albicans, a common human fungal pathogen, with efficacy comparable to the established oral healthcare agent chlorhexidine. nih.govresearchgate.net

In the agricultural sector, where fungal pathogens pose a significant threat to crops, novel pyrrolidine-2,4-dione (B1332186) derivatives have been designed and synthesized. rsc.org These compounds, which incorporate pharmacophores from both hydrazine (B178648) and diphenyl ether, were evaluated against several plant pathogenic fungi, including Rhizoctonia solani, Botrytis cinerea, and Fusarium graminearum. rsc.org The results were promising, with many of the synthesized compounds showing significant biological activity. rsc.org Notably, one compound, 4h , exhibited an exceptionally potent inhibitory effect on the growth of R. solani in vitro, with an EC₅₀ value of 0.39 μg/mL, which was superior to the commercial fungicide boscalid (B143098) (EC₅₀ of 2.21 μg/mL). rsc.org

Antifungal Activity of Selected Pyrrolidinedione Derivatives

| Compound | Target Organism | Observed Activity (EC₅₀) | Reference |

|---|---|---|---|

| Substituted 2,3-pyrrolidinediones | Candida albicans | Activity comparable to chlorhexidine | nih.govresearchgate.net |

| Compound 4h (pyrrolidine-2,4-dione derivative) | Rhizoctonia solani | 0.39 μg/mL | rsc.org |

| Boscalid (Commercial Fungicide) | Rhizoctonia solani | 2.21 μg/mL | rsc.org |

Microbial biofilms present a major clinical challenge as they are inherently more resistant to conventional antibiotic treatments. rsc.org The pyrrolidine-2,3-dione (B1313883) scaffold has emerged as a promising starting point for developing agents that can inhibit the formation of or eradicate established biofilms. nih.govrsc.org

Studies have assessed the anti-biofilm properties of 2,3-pyrrolidinedione analogues against Staphylococcus aureus and MRSA biofilms using assays that measure the Minimum Biofilm Inhibitory Concentration (MBIC) and the Minimum Biofilm Eradication Concentration (MBEC). nih.govnih.gov The MBIC assay measures the concentration required to prevent biofilm formation, while the MBEC assay determines the concentration needed to eliminate pre-formed biofilms. nih.gov

Several 2,3-pyrrolidinedione analogues displayed significant biofilm inhibition at concentrations of 40 μM. nih.gov Specifically, compounds 1, 6, and 13 showed over 80% biofilm inhibition at this concentration while having only modest direct antibacterial effects (MIC 16–32 μg/mL). nih.gov This suggests that these compounds may function as adjuvants to traditional antibiotics by disrupting biofilm formation without exerting lethal pressure that could drive resistance. nih.gov Further research has identified dimeric forms of pyrrolidine-2,3-diones as being particularly effective against preformed bacterial biofilms. rsc.org For example, the trans-cyclohexyl dimer 30 demonstrated potent antimicrobial activity and significant anti-biofilm effects, with an MBEC of 16 μg mL−1. rsc.org

Anti-biofilm Activity of Selected Pyrrolidinedione Analogues

| Compound | Assay | Target Organism | Observed Activity | Reference |

|---|---|---|---|---|

| Analogues 1, 6, 13 | MBIC | S. aureus | >80% biofilm inhibition at 40 μM | nih.gov |

| Analogues 1, 2 | MBIC | S. aureus | Biofilm inhibition at 40 μM | nih.gov |

| trans-cyclohexyl dimer 30 | MBEC | S. aureus | 16 μg/mL | rsc.org |

| Dimeric pyrrolidine-2,3-diones | MBEC | S. aureus | Potent anti-biofilm properties (MBEC = 32 μg mL−1) | rsc.org |

Anticancer and Antitumor Research

The pyrrolidine (B122466) core is recognized as a privileged moiety in drug design, and its derivatives have been extensively investigated for their potential as anticancer agents. bohrium.comnih.gov Synthetic compounds featuring the pyrrolidinedione ring have shown significant cytotoxic activity against numerous cancer cell lines, acting through various mechanisms. bohrium.com

A variety of pyrrolidinedione derivatives have been synthesized and evaluated for their antiproliferative activities. nih.gov Hybrid molecules combining pyrrolidinedione and thiazolidinone moieties have been designed as potent anticancer agents. nih.gov Three such derivatives, Les-6287 , Les-6294 , and Les-6328 , demonstrated significant toxicity against human tongue squamous cell carcinoma (SCC-15) cells. nih.gov These compounds inhibited the viability of SCC-15 cells with half-maximal effective concentrations (EC₅₀) in the range of 10.18–32.75 µM and reduced cell metabolism with half-maximal inhibitory concentrations (IC₅₀) between 6.72–39.85 µM after 24 and 48 hours of treatment. nih.gov Importantly, these compounds showed less toxicity toward normal human keratinocytes. nih.gov

In another study, novel hybrid pyrrolidinedione-thiazolidinones 2a and 2b showed high antiproliferative activity and selectivity against a panel of cancer cell lines, including leukemia, lung, breast, and colon carcinoma. nih.gov Human T-leukemia Jurkat cells were particularly sensitive to these compounds. nih.gov Furthermore, polysubstituted pyrrolidines have been evaluated, with compounds 3h and 3k showing good inhibitory effects against 10 different cancer cell lines, with IC₅₀ values ranging from 2.9 to 16 μM. nih.gov Compound 3k was found to induce cell cycle arrest and apoptosis in HCT116 and HL60 cells. nih.gov

Anticancer Activity of Selected Pyrrolidinedione Derivatives

| Compound(s) | Cell Line(s) | Observed Activity (IC₅₀/EC₅₀) | Reference |

|---|---|---|---|

| Les-6287, Les-6294, Les-6328 | SCC-15 (Squamous Cell Carcinoma) | EC₅₀: 10.18–32.75 µM; IC₅₀: 6.72–39.85 µM | nih.gov |

| Compounds 2a, 2b | Jurkat (T-leukemia) and other cancer lines | High selectivity (SI >9.2) | nih.gov |

| Compounds 3h, 3k | 10 cancer cell lines (including HCT116, HL60) | IC₅₀: 2.9–16 μM | nih.gov |

| Compound 1 (tropolone-containing) | L1210, CEM, HeLa | IC₅₀: 10-14 µM | nih.gov |

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a significant target in cancer immunotherapy. researchgate.net IDO1 is an enzyme that plays a role in tumor immune evasion, making its inhibition a promising therapeutic strategy. researchgate.netgoogle.com Pyrrolidine-2,5-dione derivatives have been specifically designed and patented for their use as inhibitors of IDO1 for the treatment and/or prevention of cancer. google.com Research into novel IDO1 inhibitors has led to the synthesis of various compounds, with some demonstrating inhibitory activity in the low micromolar range. researchgate.net For instance, synthesized compounds 3a, 3c, 3g, and 3h showed IDO1 inhibition below 10 μM, with compound 3g reaching an IC₅₀ of 1.73 ± 0.97 μM. researchgate.net

In addition to IDO1, other biological targets are affected by pyrrolidinedione derivatives. The anticancer effect of the hybrid compounds Les-6287 and Les-6328 in SCC-15 carcinoma cells was found to be accompanied by a decrease in the mRNA expression levels of the PPARγ, AHR, and NRFL2 genes. nih.gov This suggests that the anticancer activity of these specific derivatives may involve modulation of metabolic and stress-response pathways, although it was concluded that these changes were not a result of direct interaction with the PPARγ molecule itself. nih.gov

Neurological and Central Nervous System Activities

The pyrrolidinedione scaffold is a cornerstone in the development of centrally acting therapeutic agents. Research has extensively documented the efficacy of these derivatives in modulating neurological functions, particularly in the realms of epilepsy and cognitive disorders.

Anticonvulsant Properties of Pyrrolidinedione Derivatives (e.g., Ethosuximide)

Pyrrolidinedione derivatives are a well-established class of anticonvulsant agents. The most prominent example is Ethosuximide (3-ethyl-3-methyl-pyrrolidine-2,5-dione), a primary medication for treating absence (petit mal) seizures. nih.govpatsnap.com The principal mechanism of action for Ethosuximide is the inhibition of low-threshold T-type calcium channels in thalamic neurons. nih.govpatsnap.com These channels are critical in generating the rhythmic "spike-and-wave" discharges on an electroencephalogram (EEG) that are characteristic of absence seizures. nih.gov By blocking these channels, Ethosuximide reduces the flow of calcium ions, which in turn dampens the abnormal oscillatory activity of thalamocortical circuitry and stabilizes neuronal excitability. patsnap.compatsnap.com This targeted action makes it highly effective for absence seizures without causing broad depression of the central nervous system. patsnap.com While the primary target is the T-type calcium channel, some studies suggest secondary effects on sodium and potassium channels may also contribute to its antiepileptic properties. patsnap.comcambridge.org

Research has expanded beyond Ethosuximide to explore other pyrrolidinedione derivatives for broader anticonvulsant applications. Studies have identified novel derivatives with significant activity in various acute seizure models, including the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6 Hz tests. mdpi.comnih.gov For instance, certain 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives have shown potent antiseizure properties, with one lead compound demonstrating an ED₅₀ of 27.4 mg/kg in the MES test and 30.8 mg/kg in the 6 Hz test. mdpi.com The mechanism for some of these newer derivatives is thought to involve interaction with voltage-sensitive sodium channels. mdpi.comnih.gov

Table 1: Anticonvulsant Activity of Selected Pyrrolidinedione Derivatives in Preclinical Models

| Derivative | Seizure Model | Observed Effect | Reference |

|---|---|---|---|

| Ethosuximide | Absence Seizures | Inhibits thalamic T-type calcium channels | nih.govpatsnap.compatsnap.com |

| Compound 33 (3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative) | Maximal Electroshock (MES) | ED₅₀ = 27.4 mg/kg | mdpi.com |

| Compound 33 (3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative) | 6 Hz (32 mA) | ED₅₀ = 30.8 mg/kg | mdpi.com |

| Compound 12 (N-Mannich base of pyrrolidine-2,5-dione) | Maximal Electroshock Threshold (MEST) | Increased threshold by 51% at 10 mg/kg | nih.gov |

| Compound 23 (N-Mannich base of 3-methylpyrrolidine-2,5-dione) | Pilocarpine-induced seizures | Prolonged latency to seizures by 95% at 100 mg/kg | nih.gov |

| Compound 3 (3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione derivative) | Subcutaneous Pentylenetetrazole (scPTZ) | Protected 50% of animals and prolonged seizure latency | nih.gov |

Antiamnesic Effects

The pyrrolidone core, a structural relative of pyrrolidinedione, is found in the "racetam" class of nootropics, which are known for their cognitive-enhancing effects. nih.govmdpi.com Building on this, research into pyrrolidine-2-one and pyrrolidinedione derivatives has revealed significant potential for reversing memory deficits, or antiamnesic effects.

Studies using scopolamine-induced amnesia models in mice have demonstrated the neuroprotective capabilities of novel pyrrolidine-2-one derivatives. nih.gov Scopolamine induces cognitive deficits by blocking cholinergic pathways, leading to impairments in learning and memory. Treatment with these derivatives was shown to be effective in ameliorating these behavioral changes. nih.gov The antiamnesic effect is linked to the modulation of key biochemical markers associated with Alzheimer's disease pathology. Specifically, these compounds have been shown to inhibit acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine (B1216132). nih.gov By inhibiting AChE, these derivatives increase acetylcholine levels in the brain, a key strategy in managing cognitive decline. Furthermore, they have demonstrated positive effects on markers of oxidative stress, including reducing lipid peroxidation and increasing levels of endogenous antioxidants like glutathione, superoxide (B77818) dismutase, and catalase. nih.gov

Anti-inflammatory and Analgesic Research

Pyrrolidinedione derivatives have emerged as promising candidates for the development of novel anti-inflammatory and analgesic agents. A key strategy in this area is the simultaneous inhibition of multiple inflammatory pathways to enhance efficacy and improve safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Dual Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

A significant focus of research has been on developing pyrrolidinedione derivatives that can dually inhibit both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.govresearchgate.net These two enzymes catalyze key steps in the arachidonic acid cascade, leading to the production of pro-inflammatory prostaglandins (B1171923) (by COX) and leukotrienes (by LOX). mdpi.comnih.gov Traditional NSAIDs primarily inhibit COX enzymes, which can lead to an overproduction of leukotrienes, contributing to gastrointestinal side effects. nih.gov The dual inhibition of COX and LOX is a rational approach to create more effective and safer anti-inflammatory drugs by blocking two major inflammatory pathways. nih.govnih.gov

Numerous studies have reported the synthesis and evaluation of pyrrolidine-2,5-dione derivatives that exhibit potent inhibitory activity against both COX-2 and 5-LOX. nih.govresearchgate.net Researchers have successfully tailored the substitution patterns on the pyrrolidinedione ring to achieve preferential affinity for the inducible COX-2 isoform over the constitutive COX-1 isoform, which is associated with a lower risk of gastrointestinal toxicity. nih.govresearchgate.net For example, certain benzyl (B1604629) derivatives of pyrrolidinedione have shown excellent COX-2 inhibition with IC₅₀ values in the low micromolar range, coupled with significant 5-LOX inhibition. researchgate.net

Table 2: Dual COX/LOX Inhibitory Activity of Selected Pyrrolidinedione Derivatives

| Derivative Family/Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| N-(benzyl(4-methoxyphenyl)amino) moiety derivative (Compound 78) | COX-2 | 0.051 µM | nih.govresearchgate.net |

| 5-LOX | Data indicates potent inhibition | ||

| Benzyl derivative (Compound 11) | COX-2 | 5.79 µM | researchgate.net |

| 5-LOX | Significant inhibition observed | ||

| N-acylhydrazone derivative of pyrrolo[3,4-d]pyridazinone (Compound 7c) | COX-2 | Selective COX-2 inhibitor | mdpi.com |

| 15-LOX | Potent inhibition observed | ||

| Clerodane diterpene (Compound 3) from Polyalthia longifolia | COX-2 | Potent inhibition | nih.gov |

| 5-LOX | Potent inhibition |

Other Inflammatory Pathway Modulations

Beyond direct enzyme inhibition, the anti-inflammatory effects of pyrrolidinedione derivatives are mediated through other pathways. Research has shown that their anti-inflammatory activity involves the modulation of various inflammatory mediators, including histamine, bradykinin, prostaglandins, and leukotrienes. nih.gov

A notable mechanism involves the NF-κB (nuclear factor kappa B) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in immune and inflammatory responses. nih.gov Recent studies have identified novel pyrrolidinone derivatives that act as inhibitors of NF-κB inducing kinase (NIK). By inhibiting NIK, these compounds can block the downstream signaling cascade that leads to the production of inflammatory molecules, presenting a therapeutic strategy for autoimmune and inflammatory diseases. nih.gov

Antiviral Properties

The chemical versatility of the pyrrolidine and pyrrolidinedione core has also led to its exploration in antiviral drug discovery. nih.gov While direct studies on 1-ethyl-3-hydroxy-2,5-pyrrolidinedione are limited in this area, research on related heterocyclic structures provides strong evidence for their potential.

For instance, pyrrolidinedione analogues have been synthesized and investigated as potent inhibitors of HIV-1 integrase, a key enzyme required for the replication of the human immunodeficiency virus. nih.gov Furthermore, broader reviews of heterocyclic compounds show that structures containing pyridine (B92270) and pyrimidine (B1678525) rings, which can be incorporated into or linked with a pyrrolidinedione scaffold, exhibit significant antiviral activity. nih.govnih.gov These classes of compounds have been reported to inhibit a wide range of viruses, including influenza virus, hepatitis B and C viruses (HBV, HCV), and respiratory syncytial virus (RSV). nih.govnih.gov The mechanisms of action are diverse and can include the inhibition of viral reverse transcriptase, polymerase, and other enzymes essential for the viral life cycle. nih.gov The development of new derivatives based on the pyrrolidinedione framework continues to be an active area of research for identifying novel antiviral agents. nih.gov

Role in Oxidative Stress and Antioxidant Potential

The core structure of this compound, a substituted pyrrolidinedione, is a feature found in various compounds investigated for their antioxidant properties. nih.gov Oxidative stress is a pathological state implicated in numerous diseases, and antioxidants can protect cells from damage caused by reactive oxygen species (ROS). mdpi.com The pyrrolidine ring is a key component in some natural antioxidants and has been a scaffold for the synthesis of new antioxidant molecules. nih.gov

Research into analogues, specifically polysubstituted 3-hydroxy-3-pyrroline-2-ones, provides insight into the antioxidant potential of this class of compounds. A study involving the synthesis of several such derivatives demonstrated their capacity as radical scavengers. nih.govlatrobe.edu.aunih.gov The antioxidant activity was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, which measures a compound's ability to donate a hydrogen atom and neutralize the radical. nih.govnih.gov

One of the most promising compounds identified in this research was 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one. nih.govnih.gov Theoretical calculations further supported its potential as an effective scavenger of the highly reactive hydroxyl radical (HO˙), with performance comparable to well-known antioxidants like melatonin (B1676174) and gallic acid. nih.govnih.gov This suggests that the 3-hydroxy-pyrrolidinedione scaffold is a key contributor to the observed antioxidant effects.

The table below summarizes the antioxidant activity of representative 3-hydroxy-3-pyrroline-2-one analogues.

| Compound Name | Assay Type | Result |

| 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one | DPPH Assay | Identified as the most promising radical scavenger among the tested derivatives. nih.govnih.gov |

| 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one | Theoretical | Effective HO˙ radical scavenger with calculated rate constants (koverall) of 2.05 × 109 M−1 s−1 (in pentyl ethanoate) and 1.54 × 1010 M−1 s−1 (in water). nih.govnih.gov |

Potential in Other Therapeutic Areas

The structural features of this compound suggest that its analogues could be relevant in other therapeutic fields, including cardiovascular and metabolic diseases.

Analogues of this compound have been investigated for their potential role in managing hypertension. A study on a series of 1-substituted pyrrolidin-2-one derivatives, which share a core structural motif, revealed significant antihypertensive activity. nih.gov

Several compounds containing a 3-(4-arylpiperazin-1-yl)propyl moiety attached to the nitrogen of the pyrrolidin-2-one ring demonstrated strong antihypertensive effects. nih.gov The most potent compound in this series was identified as 1-[2-acetoxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one. nih.gov The study suggested that the hypotensive effects of these compounds are likely related to their alpha-adrenolytic properties, meaning they can block adrenergic receptors, which play a role in blood pressure regulation. nih.gov This mechanism is a common target for anti-hypertensive drugs. mdpi.com The presence of a 1-phenylpiperazine (B188723) group with specific substitutions was found to be important for this activity. nih.gov

The succinimide (B58015) (or pyrrolidine-2,5-dione) core of the target compound is a key feature in synthetic molecules designed for diabetes management. A recent study focused on creating new succinimide-thiazolidinedione hybrids as multitarget antidiabetic agents. nih.gov These hybrids were tested for their ability to inhibit several key enzymes involved in glucose metabolism: α-glucosidase, α-amylase, protein-tyrosine phosphatase 1B (PTP1B), and dipeptidyl peptidase-4 (DPP4). nih.gov

Inhibition of α-glucosidase and α-amylase can help control post-meal blood glucose spikes, while PTP1B and DPP4 are also established targets in diabetes therapy. nih.gov The research found that a derivative with an N-benzyl substitution on the succinimide ring was the most potent agent against all four targets. nih.gov This highlights the potential of N-substituted succinimide structures, analogous to this compound, in the development of new antidiabetic therapies.

Structure Activity Relationship Sar Studies and Lead Optimization

Impact of N-Alkyl Substitution on Biological Activity

The substituent at the N-1 position of the pyrrolidinedione ring plays a significant role in modulating the biological activity of these compounds. Studies on various N-substituted pyrrolidine-2,5-diones have demonstrated that the nature and size of the N-alkyl group can influence properties such as anticonvulsant and antimicrobial activity.

In the context of anticonvulsant activity, research has shown that the length of the N-alkyl chain can affect the onset and duration of action. An increase in the length of the alkyl chain has been associated with a more rapid onset and prolonged anticonvulsant effect in some series of pyrrolidine-2,5-dione derivatives. nih.gov This suggests that the lipophilicity conferred by the N-alkyl group can influence the pharmacokinetic profile of the compounds, potentially enhancing their ability to cross the blood-brain barrier.

Furthermore, in the realm of antimicrobial agents, the N-alkyl substituent has been shown to be a key determinant of activity. For a series of 2,3-pyrrolidinedione analogs, variations in the N-alkyl chain length had a pronounced effect on their ability to inhibit bacterial growth and biofilm formation. For instance, N-pentyl and N-hexyl derivatives demonstrated notable antimicrobial activity, while shorter or longer chains, or branched isomers like the N-isopentyl analog, resulted in decreased potency. nih.gov This highlights the specific steric and hydrophobic requirements at the N-1 position for optimal interaction with the biological target.

Table 1: Impact of N-Alkyl Substitution on the Antimicrobial Activity of 2,3-Pyrrolidinediones

| Compound | N-Substituent | Antimicrobial Activity | Biofilm Inhibition |

|---|---|---|---|

| 12 | n-Pentyl | Active | Promising at 5 μM |

| 13 | n-Hexyl | Active | Promising at 5 μM |

| 14 | n-Heptyl | Diminished | Active |

| 15 | Isopentyl | Decreased | Decreased |

Influence of Hydroxy Group at the 3-Position on Activity Profile

The presence of a hydroxyl group at the 3-position of the pyrrolidinedione ring is a critical feature that can significantly influence the biological activity profile of these compounds. This functional group can participate in hydrogen bonding interactions with biological targets, such as enzymes and receptors, thereby enhancing binding affinity and modulating the pharmacological response.

For example, in a series of 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives designed as androgen receptor (AR) antagonists, the 3-hydroxy group was found to be essential for their activity. nih.gov Although this series does not feature the 2,5-dione system, it underscores the general importance of the 3-hydroxy substituent in the broader class of bioactive pyrrolidines. The hydroxyl group, in this context, likely forms a crucial hydrogen bond with a key amino acid residue in the AR ligand-binding domain, contributing to the antagonistic effect.

The strategic placement of a hydroxyl group can thus transform a molecule's interaction with its target, often leading to enhanced potency and a more desirable therapeutic profile.

Role of Substituents at the 4- and 5-Positions

For instance, in a study of 2,3-pyrrolidinedione analogs with antimicrobial properties, substitution at the 5-position was found to be highly sensitive to steric bulk. nih.gov A 5-ethyl analog exhibited the most potent antimicrobial activity, while a 5-methyl derivative showed moderate activity. In contrast, an unsubstituted analog or one with a larger 5-isopropyl group led to a near-complete loss of activity. This indicates a well-defined pocket in the biological target that can accommodate a small alkyl group at this position.

Table 2: Influence of C-5 Substitution on the Antimicrobial Activity of 2,3-Pyrrolidinediones

| Compound | C-5 Substituent | Antimicrobial Activity |

|---|---|---|

| 1 | Ethyl | Most Potent |

| 2 | Methyl | Modest |

| 3 | H | Inactive |

| 4 | Isopropyl | Inactive |

Chiral Considerations in Pyrrolidinedione Bioactivity and Synthesis

The pyrrolidinedione scaffold contains stereogenic centers, and the absolute configuration of these centers can have a dramatic effect on the biological activity. It is a well-established principle in medicinal chemistry that different enantiomers of a chiral drug can exhibit widely different pharmacological and toxicological profiles due to the stereospecific nature of biological macromolecules.

In the development of 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives as androgen receptor antagonists, the stereochemistry of the pyrrolidine (B122466) ring was a critical determinant of activity. The (2S,3R) configuration was found to be the most favorable for potent AR antagonistic activity, highlighting the importance of a precise three-dimensional arrangement of the substituents for optimal interaction with the receptor. nih.gov

The synthesis of enantiomerically pure pyrrolidine derivatives is, therefore, a key aspect of developing new therapeutic agents based on this scaffold. nih.govmdpi.com The ability to selectively synthesize one enantiomer over the other allows for the elucidation of the stereochemical requirements for bioactivity and the development of drugs with improved efficacy and safety profiles. nih.gov The introduction of quaternary stereogenic centers can further enhance molecular complexity and lead to novel bioactivities. nih.gov

Table 3: Stereochemical Influence on Androgen Receptor Antagonistic Activity

| Configuration | Biological Activity |

|---|---|

| (2S,3R) | Favorable for AR Antagonism |

| Other Isomers | Reduced or No Activity |

Development of Novel Structural Templates for Enhanced Potency and Selectivity

To improve the potency and selectivity of pyrrolidinedione-based compounds, researchers have explored the development of novel structural templates. These efforts often involve the hybridization of the pyrrolidinedione core with other pharmacophoric fragments or the creation of more complex, fused heterocyclic systems.

One successful approach has been the design of pyrrolidinedione-based peptidomimetics. By incorporating the pyrrolidinedione scaffold into a peptide-like structure, a series of potent aminopeptidase (B13392206) N inhibitors were developed. nih.gov One of these compounds demonstrated significant inhibitory activity and a better in vivo profile than the natural product bestatin. nih.gov

Another strategy involves the fusion of the pyrrolidinedione ring with other heterocyclic systems to create novel, rigid scaffolds. Pyrrolo-fused heterocycles have been investigated as potential anticancer agents, with some derivatives showing promising activity in inhibiting tubulin polymerization. mdpi.com The rigid nature of these fused systems can help to pre-organize the key pharmacophoric elements in a conformationally restricted manner, leading to enhanced binding affinity and selectivity for the target. These advanced scaffolds offer new avenues for the discovery of next-generation therapeutic agents. researchgate.net

Table 4: Examples of Novel Pyrrolidinedione-Based Structural Templates

| Template | Targeted Activity | Reference |

|---|---|---|

| Pyrrolidinedione Peptidomimetics | Aminopeptidase N Inhibition | nih.gov |

| Pyrrolo-fused Heterocycles | Anticancer (Tubulin Inhibition) | mdpi.com |

| Diarylpyrrolidinediones | MurA Inhibition (Antibacterial) | nih.gov |

Computational and Theoretical Chemistry Approaches in Pyrrolidinedione Research

Quantum Chemical Studies of Reaction Mechanisms (e.g., Michael Addition, Nef Rearrangement, Cyclization)

Quantum chemical studies are fundamental in understanding the intricate mechanisms of reactions involving pyrrolidinediones. For instance, the synthesis of pyrrolidinedione derivatives often involves a sequence of complex reactions, including Michael addition, Nef-type rearrangement, and cyclization. Computational elucidation of these reaction mechanisms provides valuable information on transition states, intermediates, and energy barriers.

A quantum chemical study on the synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin (B35378) revealed the energy profiles of the key reaction steps. nih.govrsc.org Although the specific substrate was not 1-ethyl-3-hydroxy-2,5-pyrrolidinedione, the mechanistic principles are highly relevant. The study calculated the energy barrier for the initial deprotonated nitromethane addition to coumarin (Michael addition) to be 21.7 kJ mol⁻¹. rsc.org This was followed by a proton transfer with a significantly higher energy barrier. rsc.org

The subsequent Nef-type rearrangement, a critical step in forming the pyrrolidinedione core, was found to be assisted by a water molecule, which lowered the energy barrier for the migration of an oxygen atom within the nitromethyl group to 142.4 kJ mol⁻¹. nih.govrsc.org The final cyclization step to form the pyrrolidine (B122466) ring exhibited a very low energy barrier of 11.9 kJ mol⁻¹, indicating a facile ring-closure process once the necessary intermediate is formed. nih.govrsc.org However, a preceding tautomerization required for this cyclization presented a substantial energy barrier of 178.4 kJ mol⁻¹. nih.govrsc.org

These quantum chemical investigations provide a detailed, step-by-step understanding of the reaction landscape, highlighting the kinetically and thermodynamically favored pathways. Such insights are crucial for optimizing reaction conditions and designing more efficient synthetic routes to various pyrrolidinedione compounds, including this compound.

Table 1: Calculated Energy Barriers for Key Steps in a Pyrrolidinedione Synthesis

| Reaction Step | Catalyst/Assisting Molecule | Calculated Activation Energy (kJ mol⁻¹) |

| Michael Addition | - | 21.7 |

| Proton Transfer | - | 197.8 |

| Nef-type Rearrangement | Water | 142.4 |

| Tautomerization | - | 178.4 |

| Cyclization | - | 11.9 |

Data sourced from a quantum chemical study on pyrrolidinedione synthesis. nih.govrsc.org

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it highly suitable for analyzing reaction pathways in organic chemistry. DFT calculations can provide detailed information about the potential energy surface (PES) of a reaction, helping to identify the most probable reaction routes.

In the context of pyrrolidinedione chemistry, DFT calculations have been instrumental in proposing reaction mechanisms. For example, in the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, DFT was used to explore the reaction between a 3-pyrroline-2-one (B142641) derivative and an aliphatic amine. nih.gov These calculations helped in constructing the potential energy surface and identifying the pathway with the lowest free energy of activation (ΔG#), both in the gas phase and in an ethanol (B145695) solvent model. nih.gov The study concluded that the formation of the main product was governed by kinetic selectivity rather than thermodynamic selectivity. nih.gov

Similarly, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to propose mechanisms for various organic reactions, including nucleophilic additions and cyclizations that are relevant to the synthesis of heterocyclic compounds like pyrrolidinediones. researchgate.net For the specific case of this compound, DFT could be employed to study its formation, tautomeric equilibria (between the keto and enol forms of the 3-hydroxy group), and its reactivity in various chemical transformations. By calculating the energies of reactants, products, transition states, and intermediates, a comprehensive reaction profile can be constructed, offering predictive insights into its chemical behavior.

Table 2: Application of DFT in Pyrrolidinedione-Related Reaction Analysis

| Studied Reaction | DFT Functional/Basis Set | Key Findings | Reference |

| Reaction of 3-pyrroline-2-one with methylamine | Not specified | Main product formation is kinetically controlled. | nih.gov |

| Nucleophilic addition to chloroacetylene | B3LYP/6-311++G(d,p) | Elucidation of a two-stage reaction mechanism. | researchgate.net |

| Synthesis of pyrrolidinone derivative | B3LYP/6-31++G(d,p) | Calculation of geometric structure and chemical shifts. | researchgate.net |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological target, typically a protein. nih.gov These methods are central to drug discovery and design.

Molecular docking predicts the preferred orientation of a ligand when bound to a target, as well as the binding affinity. researchgate.net For a compound like this compound, docking studies could be performed against various enzymes or receptors to identify potential biological activities. The process involves generating a multitude of possible binding poses and scoring them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces.

Ab Initio Molecular Orbital Studies of Electronic Structure and Spectroscopy

Ab initio molecular orbital studies are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods are used to obtain highly accurate information about the electronic structure, geometry, and spectroscopic properties of molecules. nih.gov

For this compound, ab initio calculations, such as those using Hartree-Fock (HF) theory or more advanced methods, can be employed to determine its optimized molecular geometry, bond lengths, and bond angles with high precision. researchgate.net These calculations also provide insights into the distribution of electrons within the molecule, which is crucial for understanding its reactivity. The calculation of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can help in predicting the sites of electrophilic and nucleophilic attack. chemrxiv.org

Furthermore, ab initio methods can be used to simulate various types of spectra. For example, by calculating the vibrational frequencies, one can predict the infrared (IR) and Raman spectra of the molecule, which can then be compared with experimental data for structural confirmation. researchgate.net Similarly, by calculating the electronic transition energies, the UV-Visible absorption spectrum can be predicted. nih.gov Such theoretical spectroscopic data is invaluable for the characterization of new compounds and for interpreting experimental spectra. Studies on related hydroxy-substituted quinones have shown that ab initio optimized geometries can be used to accurately calculate electronic spectra. nih.gov

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Purity Assessment

There is no specific information available in published literature regarding the analysis of 1-ethyl-3-hydroxy-2,5-pyrrolidinedione using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC). While general methods for related compounds, such as N-hydroxysuccinimide, exist and often utilize reverse-phase or hydrophilic interaction chromatography, no methodologies have been documented for this specific ethyl-substituted derivative. Without experimental data, details on columns, mobile phases, flow rates, and detection wavelengths cannot be provided.

High-Performance Liquid Chromatography (HPLC) Methodologies

No published HPLC methods specifically for the separation and purity assessment of this compound were found.

Ultra-Performance Liquid Chromatography (UPLC) Applications

There are no documented UPLC applications for the analysis of this compound in the scientific literature.

Spectroscopic Techniques for Structural Elucidation

Detailed spectroscopic data, which is crucial for confirming the structure of a chemical compound, is not publicly available for this compound. This includes Nuclear Magnetic Resonance (NMR) spectra, Infrared (IR) spectra, and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Protein NMR)

No experimental ¹H or ¹³C NMR data for this compound has been reported in scientific literature or spectral databases. While predicted spectra can be generated based on the chemical structure, actual, experimentally-derived chemical shifts and coupling constants are not available.

Infrared (IR) Spectroscopy for Functional Group Analysis

There are no published IR spectra for this compound. Therefore, a detailed analysis of its functional groups based on experimental vibrational frequencies cannot be conducted.

Mass Spectrometry (MS and Native MS) for Molecular Weight and Fragmentation Analysis

No experimental mass spectrometry data, including molecular ion peak and fragmentation patterns, for this compound has been found in the public domain. This information is essential for confirming the molecular weight and providing insights into the compound's structure.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a valuable analytical technique for characterizing compounds containing chromophores, which are parts of a molecule that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. For this compound, the pyrrolidine-2,5-dione ring system, specifically the two carbonyl (C=O) groups, constitutes the primary chromophore.

The analysis involves dissolving the compound in a suitable transparent solvent, such as ethanol (B145695) or water, and measuring its absorbance of light at various wavelengths. The resulting spectrum is a plot of absorbance versus wavelength. The carbonyl groups in the succinimide (B58015) ring typically exhibit a weak n→π* absorption band at a longer wavelength (around 280-300 nm) and a strong π→π* absorption band at a shorter wavelength (around 200-220 nm). The exact position and intensity of these absorption maxima (λ_max) can be influenced by the solvent polarity and the presence of other functional groups, such as the N-ethyl and 3-hydroxy groups.

While specific UV-Vis spectral data for this compound is not extensively published, data from analogous N-substituted succinimides and related compounds are used for comparative analysis. For instance, spectrophotometric assays are widely used to monitor reactions involving N-hydroxysuccinimide (NHS) esters, where changes in absorbance indicate the progress of a reaction. nih.gov In a research context, UV-Visible spectroscopy can be used to determine the concentration of this compound in a solution using the Beer-Lambert law, provided a calibration curve is established. It is also used to monitor the stability of the compound under various conditions or its participation in chemical reactions.

| Spectroscopic Parameter | Expected Range / Value | Associated Transition |

| λ_max 1 | ~200-220 nm | π → π |

| λ_max 2 | ~280-300 nm | n → π |

Note: The table presents expected values based on the analysis of similar succinimide structures.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and the conformation of the molecule, as well as how the molecules pack together in the crystal lattice. nih.govresearchgate.net

For this compound, a single-crystal X-ray diffraction experiment would be required. This involves growing a high-quality single crystal of the compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of monochromatic X-rays. The crystal diffracts the X-rays into a specific pattern of spots, and the intensities and positions of these spots are recorded. researchgate.net

This diffraction data is then processed mathematically to generate an electron density map of the molecule, from which the positions of the individual atoms can be determined. The resulting structural data for this compound would precisely define the geometry of the five-membered pyrrolidine (B122466) ring, the planarity of the dione (B5365651) groups, the orientation of the N-ethyl substituent, and the stereochemistry of the hydroxyl group at the C3 position. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which are crucial for understanding the compound's physical properties and crystal packing. nih.gov Studies on similar N-substituted maleimides and pyrrolidinediones have successfully used this method to confirm their molecular structures. nih.govresearchgate.netresearchgate.net

| Crystallographic Parameter | Information Provided |

| Unit Cell Dimensions | Size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The x, y, z position of each atom in the unit cell. |

| Bond Lengths & Angles | Precise measurements of the distances and angles between atoms. |

| Torsion Angles | Defines the conformation of the molecule. |

| Hydrogen Bonding | Identifies intermolecular and intramolecular hydrogen bonds. |

Note: This table outlines the type of data obtained from an X-ray crystallography experiment.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a sample. It serves as a crucial check for the purity and empirical formula of a synthesized compound like this compound.

The molecular formula for this compound is C₆H₉NO₃. nih.govsigmaaldrich.com Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), nitrogen (14.01 g/mol ), and oxygen (16.00 g/mol ). The total molecular weight is 143.14 g/mol . nih.gov

The analysis is performed using an elemental analyzer, where a small, precisely weighed amount of the sample is combusted at high temperature. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by a detector. The experimentally determined mass percentages are then compared with the calculated theoretical values. A close agreement (typically within ±0.4%) between the experimental and theoretical values provides strong evidence for the compound's identity and purity. This technique is routinely reported in the synthesis and characterization of new pyrrolidine-2,5-dione derivatives. researchgate.net

| Element | Theoretical Mass % (C₆H₉NO₃) |

| Carbon (C) | 50.35% |

| Hydrogen (H) | 6.34% |

| Nitrogen (N) | 9.79% |

| Oxygen (O) | 33.52% |

Note: Oxygen content is typically determined by difference.

Biological and Biochemical Assay Development for Activity Profiling

The succinimide and pyrrolidinedione scaffolds are present in numerous molecules with diverse biological activities, making them attractive targets for drug discovery. nih.govmdpi.com Developing a profile of the biological and biochemical activities of this compound involves screening it against a variety of biological targets using specific assays.

Enzyme Inhibition Assays: Many succinimide derivatives are known to be enzyme inhibitors. nih.gov Assays would be developed to test this compound against relevant enzyme classes. For example:

Protease Inhibition: N-Ethylmaleimide is a known irreversible inhibitor of cysteine proteases. wikipedia.org Assays using a specific substrate that releases a fluorescent or colored product upon cleavage can be used to measure the inhibitory activity of the target compound.

Kinase Inhibition: Assays can measure the transfer of a phosphate (B84403) group from ATP to a substrate peptide. Inhibition is detected by a decrease in the phosphorylated product.

MurA Inhibition: Based on the activity of other pyrrolidinediones, the compound could be tested against bacterial enzymes like MurA, which is involved in cell wall biosynthesis. A standard malachite green assay can be used to measure the release of inorganic phosphate, an indicator of enzyme activity. nih.gov

Antimicrobial Activity Assays: The compound's potential as an antimicrobial agent would be evaluated.

Broth Microdilution: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. mdpi.com

Disk Diffusion: A filter paper disk impregnated with the compound is placed on an agar (B569324) plate inoculated with a microorganism. The diameter of the zone of inhibition around the disk indicates the extent of antimicrobial activity.

Anticancer/Cytotoxicity Assays: The effect of the compound on the viability of cancer cell lines can be assessed.

MTT or XTT Assays: These colorimetric assays measure the metabolic activity of cells. A reduction in cell viability upon treatment with the compound leads to a decrease in the colored product, allowing for the calculation of an IC₅₀ value (the concentration that inhibits 50% of cell growth). mdpi.com

The development of these assays allows for a systematic evaluation of the compound's therapeutic potential and helps to establish a structure-activity relationship (SAR) by comparing its activity to that of related derivatives. nih.gov

| Assay Type | Target/Purpose | Example Method | Measured Endpoint |

| Enzyme Inhibition | Specific enzyme activity (e.g., proteases, kinases) | Fluorogenic/Colorimetric Substrate Assay | Decrease in product formation (IC₅₀) |

| Antimicrobial | Bacterial or fungal growth | Broth Microdilution | Minimum Inhibitory Concentration (MIC) |

| Anticancer | Cancer cell viability | MTT Assay | Cell viability (IC₅₀) |

Emerging Research Applications and Potential

Application as Biochemical Reagents and Activators (e.g., in Peptide Coupling for Protein Delivery Systems)

The structural similarity of 1-ethyl-3-hydroxy-2,5-pyrrolidinedione to N-hydroxysuccinimide (NHS) suggests its potential utility as a biochemical reagent, particularly in the realm of peptide synthesis and bioconjugation. nih.govsigmaaldrich.com NHS and its esters are well-established coupling reagents used to activate the carboxyl group of one amino acid to facilitate the formation of a peptide bond with the amino group of another. google.comchemicalbook.comacs.orgbachem.comkaneka.co.jpsigmaaldrich.com This activation is a critical step in both solid-phase and solution-phase peptide synthesis.

The mechanism involves the formation of an active NHS ester, which is more reactive towards primary amines than the original carboxylic acid, leading to efficient amide bond formation. youtube.comnih.gov Given that this compound is essentially an N-ethyl substituted version of a hydroxylated succinimide (B58015), it is plausible that it could function in a similar capacity. The presence of the ethyl group might influence its solubility and reactivity profile, potentially offering advantages in specific applications.

Research into various coupling reagents has shown that the choice of activator can significantly impact the efficiency of peptide synthesis and the degree of racemization. bachem.com While direct studies on this compound as a peptide coupling reagent are not extensively documented in the reviewed literature, its core structure is analogous to proven reagents. This suggests a promising avenue for research into its efficacy as a novel activator for creating peptides intended for protein delivery systems, where the integrity and purity of the peptide are paramount.

Table 1: Comparison of Common Peptide Coupling Reagents and the Potential Role of this compound

| Reagent/Compound | Chemical Class | Primary Function in Peptide Synthesis | Potential Advantage of this compound |

| N-Hydroxysuccinimide (NHS) | Succinimide derivative | Formation of active esters to facilitate amide bond formation. sigmaaldrich.com | The N-ethyl group may enhance solubility in organic solvents. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Carbodiimide | Carboxyl group activation for coupling with primary amines. youtube.com | Potentially different reactivity and side-product profile. |

| 1-Hydroxybenzotriazole (HOBt) | Benzotriazole derivative | Used as an additive with carbodiimides to suppress racemization. bachem.com | Could potentially combine activating and racemization-suppressing properties. |

| This compound | Pyrrolidinedione derivative | Hypothesized to act as a carboxyl activating agent. | ** unexplored reactivity and potential for unique applications in bioconjugation. |

Integration into Advanced Drug Delivery Systems (e.g., Nanoparticle Functionalization)

The functionalization of nanoparticles for targeted drug delivery is a rapidly advancing field. The ability to attach targeting ligands, such as antibodies or peptides, to the surface of nanoparticles is crucial for directing them to specific cells or tissues. N-hydroxysuccinimide esters are widely used for this purpose, enabling the covalent attachment of biomolecules to the nanoparticle surface. nih.gov

Given its structural relationship to NHS, this compound represents a potential tool for nanoparticle functionalization. The pyrrolidinedione ring can be opened to create a reactive site for conjugation, or the hydroxyl group could be modified to act as a linker. This would allow for the integration of this compound into the surface chemistry of various nanoparticle platforms, including polymeric nanoparticles and liposomes. The ethyl group could modulate the hydrophobic-hydrophilic balance at the nanoparticle surface, potentially influencing their stability and interaction with biological systems. While direct experimental evidence for the use of this compound in this context is pending, the foundational chemistry of its structural class supports this potential application.

Role in the Discovery of New Antibiotic Scaffolds

The pyrrolidinedione core is a recurring motif in a number of natural products with antimicrobial properties and has emerged as a promising scaffold in the search for new antibiotics. frontiersin.orgnih.gov Researchers are actively exploring derivatives of this scaffold to combat the growing threat of antibiotic resistance.

Studies have shown that pyrrolidine-2,3-diones and 5-oxopyrrolidines exhibit significant activity against various bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.govnih.govmdpi.com For instance, certain pyrrolidine-2,3-dione (B1313883) dimers have demonstrated potent antibiofilm properties. nih.gov The antimicrobial activity is often dependent on the substituents on the pyrrolidinedione ring. For example, the presence of a 3-hydroxyl group and a heteroaryl group attached to the nitrogen have been identified as important for the inhibition of Penicillin-Binding Protein 3 (PBP3) in Pseudomonas aeruginosa. mdpi.com

Furthermore, research on 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has revealed promising activity against Gram-positive pathogens. mdpi.com These findings underscore the potential of the pyrrolidinedione scaffold, which is the core of this compound, as a foundational structure for the development of novel antibacterial agents. The specific combination of an ethyl group at the N1 position and a hydroxyl group at the C3 position of the pyrrolidine-2,5-dione ring in the subject compound presents a unique substitution pattern that warrants further investigation for its antimicrobial potential.

Table 2: Research Findings on Pyrrolidinedione Derivatives as Antibiotic Scaffolds

| Pyrrolidinedione Derivative Class | Key Research Finding | Target Pathogen(s) | Reference |

| Pyrrolidine-2,3-diones | Inhibition of Penicillin-Binding Protein 3 (PBP3). mdpi.com | Pseudomonas aeruginosa | mdpi.com |

| Pyrrolidine-2,3-dione dimers | Potent antibiofilm activity. nih.gov | Staphylococcus aureus | nih.gov |

| 5-Oxopyrrolidines | Promising antibacterial activity against multidrug-resistant strains. mdpi.com | Gram-positive pathogens | mdpi.com |

| 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | Strong inhibition of S. aureus and E. coli biofilm formation by some derivatives. nih.gov | Staphylococcus aureus, Escherichia coli | nih.gov |

Development of Targeted Therapies for Specific Diseases (e.g., Cancer, Neurological Disorders)

The pyrrolidine (B122466) and pyrrolidinedione scaffolds are not only relevant in the context of antibiotics but also hold significant promise for the development of targeted therapies for a range of diseases, most notably cancer and neurological disorders. nih.gov

Numerous studies have highlighted the anticancer potential of pyrrolidone and pyrrolidinedione derivatives. mdpi.comnih.govmdpi.comnih.gov For example, derivatives of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid have shown enhanced anticancer activity against human lung adenocarcinoma cells (A549). mdpi.com Similarly, other 5-oxopyrrolidine derivatives have demonstrated potent anticancer activity against A549 cells. nih.govmdpi.com The mechanism of action can vary, with some compounds inducing apoptosis and increasing reactive oxygen species (ROS) in cancer cells. nih.gov The structural diversity that can be built around the pyrrolidinedione core allows for the fine-tuning of activity against specific cancer cell lines. The unique substitution pattern of this compound makes it an interesting candidate for synthesis and evaluation in various cancer models.

The pyrrolidine scaffold is also being explored for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.govresearchgate.netmdpi.comnih.govmdpi.com The versatility of the pyrrolidine ring allows for the design of multi-target agents that can address the complex pathology of these disorders. nih.gov For instance, derivatives of the pyrrolidine ring have been investigated as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the progression of Parkinson's disease. researchgate.net Other studies have focused on the neuroprotective effects of pyrrolidone derivatives against glutamate-induced excitotoxicity and their potential to improve cognitive function. mdpi.com Furthermore, pyrrolo[3,4-d]pyridazinone derivatives have shown promise in mitigating neuroinflammation, a key factor in many neurodegenerative conditions. nih.gov While direct research on this compound in this area is limited, its core structure is part of a chemical space that is actively being mined for new neurotherapeutics.

Table 3: Investigated Therapeutic Areas for Pyrrolidine/Pyrrolidinedione Derivatives

| Therapeutic Area | Specific Target/Application | Example Derivative Class | Reference |

| Cancer | Inhibition of cancer cell viability, induction of apoptosis. mdpi.comnih.gov | 5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives, Pyrrolopyrimidine derivatives | mdpi.comnih.gov |

| Neurological Disorders | MAO-B inhibition, neuroprotection against excitotoxicity, anti-neuroinflammatory effects. researchgate.netmdpi.comnih.gov | 3,6-disubstituted isobenzofuran-1(3H)-ones with a (R)-3-hydroxypyrrolidine moiety, Phenylpyrrolidine derivatives, Pyrrolo[3,4-d]pyridazinone derivatives | researchgate.netmdpi.comnih.gov |

Challenges and Future Research Directions

Addressing Stability Issues of Pyrrolidinedione Intermediates

A significant challenge in the synthesis of pyrrolidinedione derivatives is the stability of reaction intermediates. During multi-step syntheses, intermediates can be prone to degradation or side reactions, leading to complex mixtures and low yields of the final product. For instance, in the synthesis of related chiral 3-hydroxy-2,5-pyrrolidinediones, the reaction mixture can contain a complex assortment of compounds at early stages, which only slowly converts to the desired product. clockss.org

Quantum chemical studies, such as those employing density functional theory (DFT), are crucial in understanding these stability issues. nih.gov By modeling the reaction pathways, researchers can calculate the energy barriers for different steps, identifying which intermediates are less stable and why. For example, computational analysis of a one-pot synthesis of pyrrolidinedione derivatives revealed a notably high energy barrier for the proton transfer step in the Nef-type rearrangement, indicating a potential bottleneck and point of instability in the reaction sequence. nih.gov

To overcome these challenges, one strategy involves the use of protecting groups. For example, primary amines, which can be reactive, are sometimes protected by converting them into an N-substituted 2,5-dimethylpyrrole system. rsc.orgrsc.org This method shields the amine group from unwanted reactions with strong bases or nucleophiles during subsequent synthetic steps, and the amine can be regenerated later. rsc.orgrsc.org Such strategies are essential for improving the efficiency and reliability of synthesizing complex pyrrolidinedione derivatives.

Establishing In Vivo/In Vitro Activity Correlations

A critical hurdle in drug development is ensuring that results from laboratory tests (in vitro) translate to living organisms (in vivo). esmed.org The correlation between in vitro potency and in vivo efficacy is often poor, leading to high failure rates in preclinical and clinical trials. pharmaphorum.com For pyrrolidinedione derivatives, establishing this correlation is a key research focus.

Successful examples demonstrate the potential of this scaffold. Novel hybrid anticonvulsants based on the pyrrolidine-2,5-dione framework have shown efficacy in multiple animal models of epilepsy (in vivo). nih.gov Subsequent in vitro ligand binding studies confirmed that their mechanism of action likely involves influencing neuronal voltage-sensitive sodium and L-type calcium channels, thereby establishing a plausible link between the molecular action and the observed anticonvulsant effect. nih.gov

Similarly, studies on new pyrrolidine-2,5-dione derivatives with anti-inflammatory properties have followed a sequential testing model. nih.gov Compounds are first screened using a variety of in vitro assays (e.g., cyclooxygenase and lipoxygenase inhibition). Only the most potent and selective compounds from these initial tests, such as compound 13e in one study, are then advanced to in vivo testing, like the carrageenan-induced paw edema test in mice, to confirm their anti-inflammatory effects in a biological system. nih.gov

Table 1: Example of In Vitro to In Vivo Progression for a Pyrrolidinedione Derivative

| Compound ID | In Vitro Target | In Vitro Activity (IC₅₀) | In Vivo Model | Outcome | Reference |

|---|---|---|---|---|---|

| 13e | COX-2 | 0.98 µM | Carrageenan-induced paw edema (mice) | Significant anti-inflammatory activity | nih.gov |

| Hybrid Compound | Na⁺/Ca²⁺ channels | N/A | MES, scPTZ, 6 Hz seizure tests (mice) | Broad-spectrum anticonvulsant activity | nih.gov |

This table is illustrative and based on data reported for pyrrolidinedione derivatives.

This structured approach, where in vivo studies are guided by robust in vitro data, is essential for building a strong case for a drug candidate's potential and for understanding the relationship between its chemical properties and biological effects.

Exploring New Synthetic Routes for Enhanced Structural Diversity

Expanding the chemical diversity of pyrrolidinedione derivatives is crucial for discovering new therapeutic agents with improved properties. nih.gov The development of novel synthetic routes allows chemists to create a wider range of structurally unique molecules, which is essential for comprehensive structure-activity relationship (SAR) studies. frontiersin.org

Multicomponent reactions (MCRs) have emerged as a highly efficient strategy for generating complex molecules like pyrrolidinediones in a single step. beilstein-journals.orgnih.gov These reactions combine three or more starting materials to form a product that contains significant portions of all the initial components, offering a rapid pathway to structural complexity. beilstein-journals.org Another powerful method is the 1,3-dipolar cycloaddition, which is a classic technique for constructing five-membered heterocyclic rings like pyrrolidine (B122466) from acyclic precursors. nih.govdntb.gov.ua

Researchers are continuously exploring new synthetic methodologies. For example, an efficient one-pot, three-component procedure has been used to synthesize a library of aryl-substituted pyrrolidinediones for biological screening. nih.gov Other innovative approaches include the condensation of N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide with various anilines to produce novel derivatives for analgesic and anti-inflammatory testing. nih.gov These methods not only provide access to new chemical entities but also facilitate the modification of the pyrrolidinedione core at various positions, which is key to fine-tuning the pharmacological profile of lead compounds. nih.gov The goal is to create libraries of compounds with varied substituents to systematically probe how structural changes affect biological activity. researchgate.net

Advanced Preclinical Development of Lead Compounds

Once a "lead compound" with promising activity is identified, it enters advanced preclinical development, a rigorous phase designed to evaluate its safety and potential before human trials. This stage is a major bottleneck in drug discovery, where many candidates fail due to unforeseen toxicity or poor pharmacokinetic properties. pharmaphorum.com

The preclinical development of pyrrolidinedione-based compounds involves several key areas of investigation:

In Vivo Efficacy: The lead compound's activity must be confirmed in relevant animal models of the target disease. For example, potential anticonvulsant pyrrolidinediones are tested in models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice. nih.gov

Pharmacokinetics (PK) and ADME: This involves studying the absorption, distribution, metabolism, and excretion (ADME) of the compound. These studies determine how the body processes the drug, which is critical for its effectiveness. nih.gov

Safety Pharmacology and Toxicology: Extensive testing is required to identify potential adverse effects. This includes non-GLP (Good Laboratory Practice) safety tests and, for promising candidates, more formal GLP toxicology studies to assess safety at different dose levels.

Chemistry, Manufacturing, and Controls (CMC): This involves developing a scalable and reproducible synthesis process for the drug substance. The process must be refined to produce the compound at the gram to kilogram scale needed for extensive testing.

For pyrrolidinedione derivatives, this means moving beyond initial activity screens to comprehensive evaluations that predict how the compound will behave in a complex biological system. nih.govnih.gov The ultimate goal of this phase is to gather sufficient data to file an Investigational New Drug (IND) application and gain approval to begin clinical trials.

Investigation of Novel Mechanisms of Action for Underexplored Bioactivities

The pyrrolidine scaffold is associated with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects. nih.govfrontiersin.org A key challenge and opportunity lie in discovering and validating novel mechanisms of action (MoA), especially for underexplored bioactivities. Understanding how these compounds work at a molecular level is crucial for developing targeted therapies and overcoming issues like drug resistance. frontiersin.org

Recent research has uncovered unique MoAs for certain pyrrolidinedione derivatives. For example, a new class of diarylpyrrolidinediones was identified as inhibitors of the bacterial enzyme MurA, which is involved in cell wall biosynthesis. nih.gov Significantly, these compounds inhibit the enzyme through a novel, non-covalent mechanism, distinguishing them from other known inhibitors that react with a key cysteine residue in the enzyme's active site. nih.gov

Table 2: Investigated Mechanisms of Action for Pyrrolidinedione Scaffolds

| Bioactivity | Investigated Mechanism/Target | Compound Type | Reference |

|---|---|---|---|

| Antibacterial | Inhibition of MurA enzyme | Diarylpyrrolidinedione | nih.gov |

| Anticonvulsant | Modulation of voltage-gated Na⁺ and Ca²⁺ channels | Pyrrolidine-2,5-dione hybrid | nih.gov |

In the field of epilepsy, the anticonvulsant action of certain hybrid pyrrolidine-2,5-diones has been linked to their effect on neuronal voltage-sensitive sodium and L-type calcium channels. nih.gov For anti-inflammatory agents, studies have explored their ability to modulate various mediators like histamine, prostaglandins (B1171923), and leukotrienes, in addition to inhibiting enzymes like COX-2. nih.gov Investigating these diverse mechanisms is essential for identifying new therapeutic opportunities and developing next-generation drugs with potentially fewer side effects or improved efficacy against resistant pathogens and diseases. frontiersin.org

Leveraging Computational Chemistry and Machine Learning in Pyrrolidinedione Drug Discovery

Modern drug discovery is increasingly driven by computational chemistry and machine learning (ML), which significantly accelerate the process of identifying and optimizing new drug candidates. steeronresearch.com These technologies are particularly valuable for exploring the vast chemical space of pyrrolidinedione derivatives.

Computational Chemistry utilizes computer simulations and physics-based algorithms to model molecular interactions. steeronresearch.com

Mechanism Elucidation: Quantum mechanics methods can be used to study reaction mechanisms for synthesizing pyrrolidinediones, helping to overcome challenges related to intermediate stability. nih.gov

Molecular Docking: This technique predicts how a compound like 1-ethyl-3-hydroxy-2,5-pyrrolidinedione might bind to a specific biological target, such as an enzyme or receptor. This helps in prioritizing compounds for synthesis and testing. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the movement of atoms over time, providing insights into the stability of a drug-target complex and the dynamic behavior of the compound in a biological environment. steeronresearch.com

Machine Learning (ML) and Artificial Intelligence (AI) use algorithms to analyze large datasets and make predictions. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR is a key ML technique in drug discovery. frontiersin.org It builds models that correlate the chemical structures of compounds with their biological activities. youtube.com These models can then predict the activity of new, unsynthesized pyrrolidinedione derivatives, allowing researchers to focus their efforts on the most promising candidates. nih.gov

ADMET Prediction: ML models can predict properties like absorption, distribution, metabolism, excretion, and toxicity (ADMET) early in the discovery process, helping to eliminate compounds that are likely to fail in later stages. steeronresearch.com

By integrating these computational approaches, researchers can design more effective and less toxic pyrrolidinedione-based drug candidates, reducing the time and cost associated with traditional trial-and-error methods. steeronresearch.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-ethyl-3-hydroxy-2,5-pyrrolidinedione in laboratory settings?

- Methodological Answer: The compound can be synthesized via nucleophilic substitution or alkylation reactions. For example, introducing the ethyl group to a pyrrolidinedione core using ethyl halides in the presence of a base (e.g., NaH or K₂CO₃) under anhydrous conditions. Purification typically involves recrystallization from ethanol or column chromatography with silica gel and ethyl acetate/hexane gradients. Structural confirmation requires NMR (¹H/¹³C) and IR spectroscopy to validate functional groups .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer: Use a combination of analytical techniques:

- NMR Spectroscopy: Confirm proton environments and carbon骨架 (e.g., ethyl group signals at δ ~1.2 ppm for CH₃ and δ ~3.4 ppm for CH₂).

- Mass Spectrometry (MS): Identify molecular ion peaks (e.g., ESI-MS for [M+H]⁺).

- Elemental Analysis: Verify C, H, N, and O composition.

- Melting Point Analysis: Assess purity via sharp melting range .

Advanced Research Questions

Q. What experimental approaches are effective in studying the thermal degradation pathways of this compound?

- Methodological Answer: Conduct accelerated ageing experiments under controlled thermal stress (e.g., 100–150°C for 500–1200 hours). Analyze degradation products using:

- Solid-Phase Microextraction (SPME) coupled with GC/MS: Monitor volatile byproducts like succinimide derivatives.

- Kinetic Modeling: Calculate activation energy (Ea) via Arrhenius plots to predict shelf-life stability.

- Comparative Studies: Compare degradation rates in virgin vs. recycled polymer matrices to assess environmental impacts .

Q. How can computational chemistry aid in predicting the reactivity of this compound in different solvents?

- Methodological Answer:

- Density Functional Theory (DFT): Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) Simulations: Model solvation effects in polar (e.g., water) vs. nonpolar (e.g., hexane) solvents to assess solubility and aggregation behavior.

- Solvent Parameter Analysis: Use Kamlet-Taft or Hansen parameters to correlate solvent polarity with reaction yields .

Q. What methodologies are appropriate for investigating the interaction between this compound and enzymes like β-1,3-glucanase?

- Methodological Answer:

- Enzyme Inhibition Assays: Measure IC₅₀ values using spectrophotometric methods (e.g., reduced substrate cleavage rates).

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).

- Molecular Docking: Predict binding modes using software like AutoDock Vina with enzyme crystal structures (PDB ID: 1GHY) .

Data Contradiction and Reproducibility